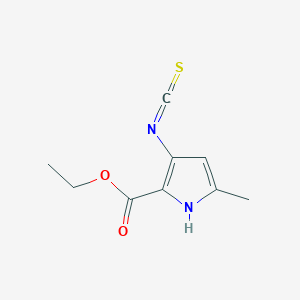
ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H10N2O2S . It is a type of pyrrole ester, which are often utilized in the food, fragrance, cosmetic, coating, and pharmaceutical sectors as flavoring and aroma ingredients .
Synthesis Analysis
The synthesis of pyrrole esters, including ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate, can be achieved through enzymatic approaches . For instance, a simple enzymatic approach (Novozym 435) for transesterification to synthesize pyrrole esters has been reported . The effects of lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation were evaluated to generate the best reaction conditions .Molecular Structure Analysis
The molecular structure of ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring, which is a five-membered aromatic heterocycle, and an isothiocyanate group . The molecular weight of this compound is 210.25 .Physical And Chemical Properties Analysis
Ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate has a predicted boiling point of 403.3±45.0 °C and a predicted density of 1.24±0.1 g/cm3 . Its pKa is predicted to be 13.92±0.50 .科学的研究の応用
Synthesis and Chemical Reactions
Ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate is a compound that has been explored in various synthetic and chemical reaction studies. For example, it serves as a key intermediate in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process, showcasing its utility in generating complex nitrogen-containing heterocycles with high regioselectivity and diastereoselectivity (Zhu, Lan, & Kwon, 2003). Additionally, it has been utilized in solvent-free synthesis approaches under microwave irradiation, highlighting its adaptability in modern, efficient synthetic methodologies (Khajuria, Saini, & Kapoor, 2013).
Optical Properties and Photoisomerization
The optical properties and photoisomerization behaviors of derivatives of ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate have been studied. These studies reveal insights into the electronic structures and photo-reactivity of pyrrole derivatives, contributing to the field of photochemistry and potential applications in light-responsive materials (Vyňuchal et al., 2008).
Insecticidal Activities
Research has also explored the insecticidal properties of novel pyrrole derivatives. For instance, certain derivatives exhibit significant insecticidal effects against major stored-product insect species, offering potential applications in agricultural pest management and the development of new, more effective insecticides (Boukouvala et al., 2016).
Catalysis
Ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate and its derivatives have been investigated as intermediates in catalytic reactions, including organocatalyzed transesterification reactions. These studies contribute to the development of new catalytic methods that are more efficient and environmentally friendly (Ishihara, Niwa, & Kosugi, 2008).
Safety and Hazards
特性
IUPAC Name |
ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)8-7(10-5-14)4-6(2)11-8/h4,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGBZGBMUGCDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2714593.png)
![N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2714594.png)
![2-(3,4-dimethoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2714596.png)
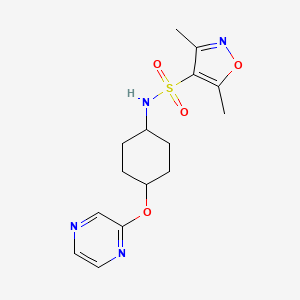
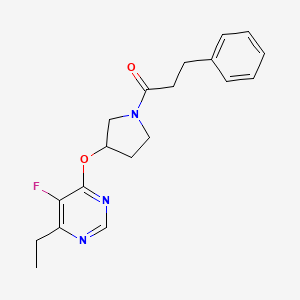
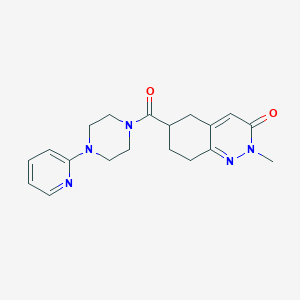
![1,3-Dihydrospiro[indene-2,4'-oxane]-3-one](/img/structure/B2714604.png)
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2714606.png)
![1-((4-chlorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2714607.png)
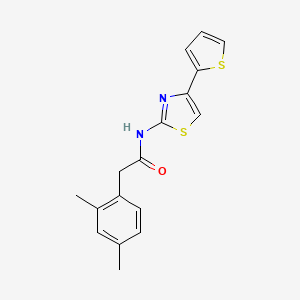
![7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2714610.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2714611.png)